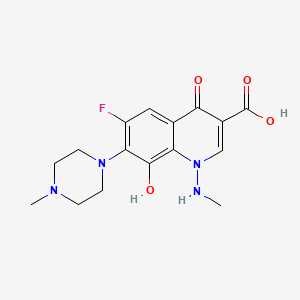

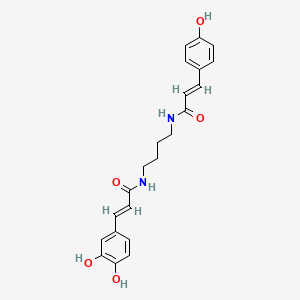

N-p-coumaroyl-N'-caffeoylputrescine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N-p-coumaroyl-N’-caffeoylputrescine” is a natural product that belongs to the class of polyphenolic compounds . It can be found in plants such as the Liliaceae and Fabaceae families . This compound exhibits various biological activities, including antioxidant, anti-inflammatory, and anticancer properties . It is widely used in drug research, health products, and functional foods .

Synthesis Analysis

The synthesis of “N-p-coumaroyl-N’-caffeoylputrescine” can be achieved through chemical synthesis or extraction from plants . The chemical synthesis method is complex and usually requires multi-step reactions . On the other hand, extraction from plants involves extraction and purification processes .Molecular Structure Analysis

The molecular formula of “N-p-coumaroyl-N’-caffeoylputrescine” is C22H24N2O5 . Its average mass is 396.436 Da, and its mono-isotopic mass is 396.168518 Da .Aplicaciones Científicas De Investigación

Natural Product Isolation and Structural Elucidation : N-p-coumaroyl-N'-caffeoylputrescine was isolated and identified as a new natural product from Exochorda racemosa, alongside other compounds. This discovery contributes to the understanding of the chemical constituents of this plant, which could have various applications in pharmacology and biochemistry (Zhang et al., 2011).

Role in Plant Tissue Culture : Research on callus tissue cultures of Nicotiana tabacum showed the presence of compounds like p-coumaroylputrescine and caffeoylputrescine, providing insight into the biosynthesis and potential roles of these compounds in plant tissue culture (Mizukasi et al., 1971).

Biosynthesis Study in Nicotiana tabacum : Another study on Nicotiana tabacum callus tissue explored the enzyme responsible for the formation of caffeoylputrescine, suggesting a broader understanding of the biosynthesis of cinnamoylputrescines in plants (Negrel, 1989).

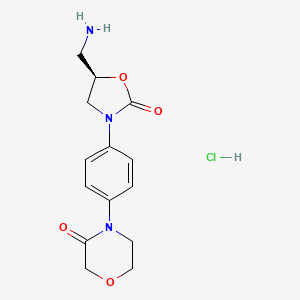

Anticancer Potential : A study synthesized derivatives like N-(p-coumaroyl)morpholine and N-caffeoylpyrrolidine and tested them for anticancer activity against murine leukemia P388 cells. The results showed significant anticancer potential, highlighting the therapeutic applications of such compounds (Firdaus et al., 2020).

Impact on Plant Defense Mechanisms : Research on Nicotiana attenuata demonstrated that the silencing of an N-acyltransferase involved in lignin biosynthesis altered the metabolism of phenolamides like N′,N′′-dicoumaroylspermidine and N′,N′′-coumaroylputrescine, affecting the plant's defense responses (Gaquerel et al., 2013).

Inhibition of Xanthine Oxidase : Compounds including caffeic acid and derivatives were isolated from Alsophila spinulosa and tested for their xanthine oxidase inhibitory effect, which is relevant for conditions like gout and hyperuricemia (Chiang et al., 1994).

Direcciones Futuras

“N-p-coumaroyl-N’-caffeoylputrescine” has shown promising biological activities, making it a potential candidate for drug research, health products, and functional foods . Future research could focus on elucidating its mechanism of action, optimizing its synthesis process, and evaluating its safety profile.

Propiedades

IUPAC Name |

(E)-N-[4-[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]amino]butyl]-3-(4-hydroxyphenyl)prop-2-enamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N2O5/c25-18-8-3-16(4-9-18)6-11-21(28)23-13-1-2-14-24-22(29)12-7-17-5-10-19(26)20(27)15-17/h3-12,15,25-27H,1-2,13-14H2,(H,23,28)(H,24,29)/b11-6+,12-7+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDUQQMKMMARZRU-GNXRPPCSSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=CC(=O)NCCCCNC(=O)C=CC2=CC(=C(C=C2)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1/C=C/C(=O)NCCCCNC(=O)/C=C/C2=CC(=C(C=C2)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N2O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What is significant about the identification of N-p-coumaroyl-N'-caffeoylputrescine in Exochorda racemosa?

A1: This study, published in the journal "Zhongguo Zhong Yao Za Zhi" [], represents the first reported instance of this compound being isolated from any plant source. This makes it a novel natural product. The compound was found alongside 19 other known compounds in Exochorda racemosa, a plant used in traditional Chinese medicine. While the specific biological activities of this compound were not investigated in this study, its discovery opens avenues for future research into its potential medicinal properties and its role within the plant.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(3,4-Dimethoxyphenyl)-5-[2-(3,4-dimethoxyphenyl)ethyl-methylamino]-2-ethylpentanenitrile;hydrochloride](/img/structure/B579920.png)

![5-[Bis[4-(dimethylamino)phenyl]methyl]-2-hydroxy-3-methylbenzoic acid](/img/structure/B579929.png)

![[(3aS,4R,6R,7R,7aR)-7-hydroxy-2,2-dimethyl-6-phenylmethoxy-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-4-yl]methyl benzoate](/img/structure/B579937.png)

![2-[2-(6-Bromohexyloxy)ethoxymethyl]-1,3-dichlorobenzene](/img/structure/B579939.png)